Triethyl 2-phosphonobutyrate

Vue d'ensemble

Description

Triethyl 2-phosphonobutyrate is a chemical compound that falls within the broader category of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon-containing groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related phosphonate and phosphinate compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of this compound.

Synthesis Analysis

The synthesis of phosphonate compounds can be achieved through various methods. For instance, the synthesis of trifluoromethylated pyrazolylphosphonates involves the reaction of diethyl phosphonate with monosubstituted hydrazines, controlled by solvent and metal conditions . Similarly, the synthesis of 2-oxo-3-alkenylphosphonates is developed via the dianion of diethyl 2-oxopropylphosphonate, which then reacts in a hetero Diels-Alder reaction with vinyl ethers . These methods suggest that the synthesis of this compound could potentially involve the manipulation of diethyl phosphonate precursors under specific conditions to introduce the desired butyrate moiety.

Molecular Structure Analysis

The molecular structure of phosphonate compounds can be complex and is influenced by the substituents attached to the phosphorus atom. For example, the synthesis of organotri(2-furyl)phosphonium salts reveals significant hypervalent coordinative interactions between heterocyclic nitrogen and the phosphonium center, indicating a distorted tetrahedral geometry around the phosphorus atom . This suggests that the molecular structure of this compound would also be influenced by its substituents, potentially leading to deviations from idealized geometries.

Chemical Reactions Analysis

Phosphonate compounds exhibit a range of chemical reactivities. The regioselectivity in the C-alkylation of triethyl phosphonates is influenced by the reaction conditions, leading to products with different substitution patterns . Additionally, the synthesis of pyridyl-β-ketophosphonates involves a Claisen condensation followed by an Arbuzov reaction, indicating that phosphonates can participate in condensation and substitution reactions . These reactions provide a framework for understanding the potential reactivity of this compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are determined by their molecular structure and the nature of their substituents. For example, the steric hindrance of substituents can influence the formation of supramolecular structures in the solid state, as seen with aryl phosphonic acids . Although the specific physical and chemical properties of this compound are not discussed in the provided papers, it can be inferred that factors such as steric hindrance, polarity, and the presence of functional groups would play a significant role in its properties.

Applications De Recherche Scientifique

Triethyl 2-phosphonobutyrate has been used in studies focusing on the retina, such as understanding the effects of 2-amino-4-phosphonobutyrate on the On and Off pathways in the retina (Arkin & Miller, 1987).

It has played a role in the synthesis of chemical compounds, like the synthesis of Pyridyl-β-ketophosphonates, demonstrating its utility in creating complex molecules (Wieszczycka, Bukowski, & Framski, 2017).

This compound is significant in the development of DNA-based biological applications. It has been used to create alkynyl phosphonate DNA, a versatile chemistry for introducing diverse functionality for biological research (Krishna & Caruthers, 2012).

In the field of nucleic acid research, it has been utilized in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach (Sakatsume, Yamane, Takaku, & Yamamoto, 1990).

This compound's derivatives have been explored for their potential in desalination applications, such as in the preparation of polymer membranes for water purification (Wang, Zeng, He, Yao, Suresh, Bellare, Sridhar, & Wang, 2012).

The compound has also been studied for its role in creating polyphosphonium polymers, which show promise as efficient and non-toxic alternatives to polyammonium carriers in siRNA delivery (Ornelas-Megiatto, Wich, & Fréchet, 2012).

Mécanisme D'action

Target of Action

Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .

Mode of Action

The exact mode of action of this compound is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.

Biochemical Pathways

This compound is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .

Result of Action

The result of this compound’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of this compound can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.

Safety and Hazards

Triethyl 2-phosphonobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

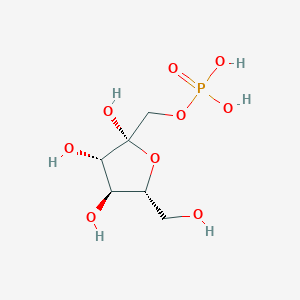

IUPAC Name |

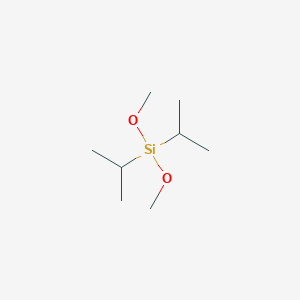

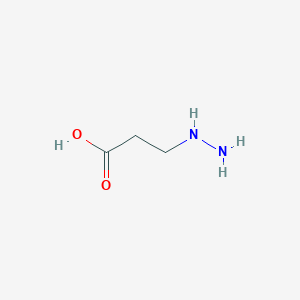

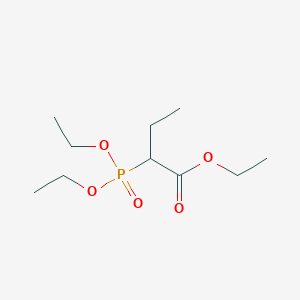

ethyl 2-diethoxyphosphorylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCVQSNZFRDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17145-91-4 | |

| Record name | Triethyl 2-phosphonobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 2-phoshonobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.